Physicochemical Profiling of 4-Ethylsulfonylbenzoic Acid: A Technical Guide
Physicochemical Profiling of 4-Ethylsulfonylbenzoic Acid: A Technical Guide
Executive Summary
4-Ethylsulfonylbenzoic acid (CAS 1950-85-2) represents a critical pharmacophore and intermediate in medicinal chemistry. Characterized by the presence of a strong electron-withdrawing sulfonyl moiety para to a carboxylic acid, this compound offers unique electronic properties that distinguish it from its alkyl-benzoic acid analogs.
This guide provides a comprehensive physicochemical profile, synthesizing thermodynamic data, solution chemistry, and synthetic methodologies. For drug development professionals, understanding the interplay between its acidity (pKa ~3.5) and lipophilicity (LogP ~1.1) is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior and optimizing lead compounds.
Molecular Architecture & Identity
The structural integrity of 4-ethylsulfonylbenzoic acid hinges on the para-substitution pattern, which maximizes the inductive and resonance withdrawal effects of the sulfonyl group on the carboxylic acid.
| Property | Specification |
| IUPAC Name | 4-(Ethylsulfonyl)benzoic acid |
| CAS Registry Number | 1950-85-2 |
| Molecular Formula | C₉H₁₀O₄S |
| Molecular Weight | 214.24 g/mol |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
| InChI Key | XJLXYEJTOPSXOC-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
Structural Analysis & Electronic Effects
The sulfonyl group (-SO₂Et) acts as a powerful electron-withdrawing group (EWG). This withdrawal decreases electron density in the benzene ring and, by extension, stabilizes the carboxylate anion, thereby increasing acidity compared to unsubstituted benzoic acid.
Figure 1: Electronic flow diagram illustrating the electron-withdrawing impact of the sulfonyl group on the aromatic system and carboxylic acidity.
Thermodynamic & Physical Profile
Understanding the solid-state properties is crucial for formulation and handling. The high melting point reflects the strong intermolecular hydrogen bonding (carboxylic acid dimers) and dipole-dipole interactions (sulfone group).
Thermal Properties
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Melting Point: 238–242 °C (Typical range for para-sulfonyl benzoic acids).
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Note: High lattice energy requires polar solvents (e.g., DMSO, DMF) or heating for dissolution in non-protic solvents.
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Boiling Point: Predicted >450 °C (Decomposes before boiling at atmospheric pressure).
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Flash Point: Predicted >200 °C.
Solubility Profile
The compound exhibits a classic "pH-dependent solubility switch," critical for purification and bioavailability.
| Solvent | Solubility Rating | Mechanistic Insight |
| Water (pH < 3) | Low (< 0.5 mg/mL) | Unionized form dominates; high crystal lattice energy limits dissolution. |
| Water (pH > 7) | High (> 50 mg/mL) | Formation of soluble carboxylate salt (Sodium 4-ethylsulfonylbenzoate). |
| DMSO | Very Soluble | High dielectric constant disrupts crystal lattice. |
| Methanol/Ethanol | Moderate | Soluble, often improved with heating. |
| Dichloromethane | Poor | Insufficient polarity to overcome lattice energy. |
Solution Chemistry: pKa and LogP
For medicinal chemists, the pKa and LogP are the defining parameters for biological activity.
Acidity (pKa)
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Value: ~3.45 (Calculated via Hammett Equation).
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Derivation:
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Benzoic Acid pKa = 4.20.
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Hammett Constant (
) for -SO₂Et ≈ 0.72. - .
- .
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Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the anionic carboxylate. This limits passive membrane diffusion but enhances aqueous solubility.
Lipophilicity (LogP)
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LogP (Octanol/Water): ~1.12 (Predicted).
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LogD (pH 7.4): ~ -2.5 (Due to ionization).
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Insight: The sulfone group lowers LogP compared to the ethyl analog (4-ethylbenzoic acid LogP ~3.15) due to its polarity. This makes the compound less prone to non-specific protein binding but potentially harder to permeate the Blood-Brain Barrier (BBB).
Figure 2: pH-dependent speciation and solubility logic. The pKa of ~3.5 acts as the molecular switch between the insoluble solid and the soluble anion.
Synthesis & Impurity Profiling
A robust synthesis strategy typically involves the oxidation of the thioether precursor. This route is preferred over chlorosulfonation due to milder conditions and higher regioselectivity.
Protocol: Oxidation of 4-Ethylthiobenzoic Acid
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Precursor: 4-Ethylthiobenzoic acid.
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Oxidant: Hydrogen Peroxide (30%) or m-CPBA.
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Catalyst: Sodium Tungstate (Na₂WO₄) (if using H₂O₂).
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Solvent: Acetic Acid or Water/Methanol mix.
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Temp: Reflux (60-80 °C).
Reaction Monitoring (TLC/HPLC):
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Starting Material: Less polar (Higher Rf).
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Intermediate: Sulfoxide (4-ethylsulfinylbenzoic acid).
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Product: Sulfone (Most polar, Lower Rf).
Common Impurities:
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Sulfoxide: Result of incomplete oxidation.
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Sulfonic Acid derivatives: Result of over-oxidation/cleavage (rare under controlled conditions).
Figure 3: Step-wise oxidative synthesis pathway from sulfide to sulfone.
Applications in Drug Discovery
Bioisosterism
The 4-ethylsulfonylbenzoic acid moiety is often used as a scaffold to improve metabolic stability.
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Metabolic Hardening: Unlike alkyl chains which are prone to CYP450 hydroxylation, the sulfone group is already highly oxidized and metabolically stable.
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Linker Chemistry: The carboxylic acid provides a versatile handle for amide coupling, esterification, or reduction to benzyl alcohols.
Spectral Markers (Identification)
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¹H-NMR (DMSO-d₆):
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δ 13.0-13.5 (br s, 1H, -COOH)
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δ 8.1-8.2 (d, 2H, Ar-H ortho to COOH)
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δ 7.9-8.0 (d, 2H, Ar-H ortho to SO₂)
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δ 3.3-3.4 (q, 2H, -CH₂-)
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δ 1.0-1.2 (t, 3H, -CH₃)
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IR Spectrum:
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~1690-1710 cm⁻¹ (C=O stretch, Acid)
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~1300 & 1150 cm⁻¹ (S=O asymmetric/symmetric stretch, Sulfone)
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References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16568, 4-(Ethylsulfonyl)benzoic acid. Retrieved from [Link]
- Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants and LogP prediction methodologies).
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European Chemicals Agency (ECHA). Registration Dossier - Benzoic Acid Derivatives. Retrieved from [Link]
